2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(9-16-15-7-3-4-8-17(15)27-21-16)22-10-12(11-22)23-19(25)13-5-1-2-6-14(13)20(23)26/h1-4,7-8,12-14H,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATVNVHTNOIISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzisoxazole structure have been found to have antiseizure properties. They are known to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets (possibly voltage-sensitive sodium and calcium channels) to block repetitive firing and reduce current flow. This could lead to a decrease in neuronal excitability, which is beneficial in conditions like seizures.
Pharmacokinetics
Similar compounds are known to be soluble in methanol, which could potentially enhance their absorption and bioavailability
Action Environment
For instance, the compound is known to be stored at 2-8°C, suggesting that temperature could affect its stability.
Biological Activity
The compound 2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by several key structural features:
- Benzo[d]isoxazole moiety : Known for its biological activity, particularly in anticancer properties.
- Azetidine ring : Contributes to the compound's overall stability and reactivity.
- Isoindole structure : Plays a crucial role in the compound's interaction with biological targets.
The primary mechanism of action involves the inhibition of bromodomain-containing protein 4 (BRD4), which is implicated in various diseases including cancer and inflammatory conditions. The binding of this compound to the BRD4 bromodomain disrupts its interaction with acetylated histones, leading to alterations in gene transcription essential for oncogenesis and inflammation .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
The compound has been shown to exert cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it can:
- Induce apoptosis in cancer cells.
- Inhibit proliferation by down-regulating oncogenes and up-regulating tumor suppressor genes .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Mechanism | Inhibits BRD4-bromodomain interactions |
Specific Research Findings
- Cytotoxicity Studies : A study evaluated the compound's effect on breast cancer cell lines, revealing an IC50 value comparable to standard chemotherapeutic agents like doxorubicin. This suggests a potential role as a therapeutic agent in oncology .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction of edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases .
- Gene Expression Analysis : Gene expression profiling post-treatment with the compound showed a marked alteration in the expression of genes associated with cell cycle regulation and apoptosis, supporting its role as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential therapeutic applications:
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. The benzo[d]isoxazole moiety is known for its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Research into derivatives of this compound could reveal promising candidates for cancer therapy.
2. Neuropharmacology
Given the presence of the azetidine and isoindole rings, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on anxiety and depression, suggesting that this compound may have psychoactive properties worth exploring.
3. Antimicrobial Activity
The benzo[d]isoxazole group has been associated with antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound could be evaluated for its potential as an antibiotic agent.
Biological Research Applications
1. Enzyme Inhibition Studies
The unique structure of 2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione makes it a candidate for studying enzyme inhibition. The interactions of the compound with specific enzymes could provide insights into its mechanism of action and therapeutic potential.
2. Structure-Activity Relationship (SAR) Studies
This compound can serve as a lead compound in SAR studies to identify which structural modifications enhance biological activity. Understanding these relationships can guide the development of more potent derivatives.
Synthetic Chemistry Applications
1. Building Block for Complex Molecules
Due to its intricate structure, this compound can act as a building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules that may possess enhanced biological activities or novel properties.
2. Flow Chemistry Techniques
Recent advancements in flow chemistry allow for more efficient synthesis of complex organic compounds like this one. Utilizing continuous flow techniques could streamline the production process and improve yields while minimizing waste.
Case Studies
Several studies highlight the potential applications of similar compounds:
Case Study 1: Anticancer Activity
A study involving derivatives of benzo[d]isoxazole demonstrated significant cytotoxic effects against various cancer cell lines. The findings suggest that modifications to the azetidine structure can enhance activity against specific cancer types .
Case Study 2: Neuropharmacological Effects
Research on related isoindole compounds indicated their efficacy in modulating neurotransmitter systems associated with anxiety and depression . This suggests that the target compound may also exhibit similar effects.
Case Study 3: Antimicrobial Efficacy
A naturally occurring benzisoxazole was found to have potent antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii, indicating that synthetic analogs could be developed for therapeutic use .
Q & A
Q. What synthetic methodologies are reported for isoindole-dione derivatives, and how can they be adapted for synthesizing the target compound?
Answer: Synthesis often involves condensation reactions between acetylated intermediates and aldehydes or heterocyclic moieties. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives are synthesized by reacting with benzaldehyde analogs in ethanol under basic conditions (e.g., 10% NaOH), followed by hydrolysis to yield the final product . Adapting this for the target compound would require substituting the benzo[d]isoxazole-acetyl-azetidine moiety as the electrophilic partner. Characterization typically employs -NMR (e.g., δ 3.71 ppm for methoxy groups in related compounds) and IR spectroscopy to confirm carbonyl stretches (~1700 cm) .
Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?
Answer: Stability studies can follow protocols from environmental fate analyses, such as those in Project INCHEMBIOL . Design accelerated degradation experiments by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS, quantifying half-life () and identifying breakdown products. Include controls with inert matrices (e.g., dimethyl sulfoxide) to distinguish thermal vs. hydrolytic decomposition pathways.
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Answer: Discrepancies in -NMR signals (e.g., δ 7.15–7.29 ppm for aromatic protons ) may arise from tautomerism, residual solvents, or stereochemical impurities. To address this:
- Perform 2D NMR (e.g., - HSQC) to confirm coupling patterns.
- Use chiral HPLC to isolate enantiomers if stereocenters are present (e.g., azetidine or tetrahydroisoindole moieties).
- Compare with computational models (DFT-based NMR predictions) to validate assignments .
Q. How can researchers optimize reaction yields for the azetidine-acetyl-isoxazole coupling step?
Answer: The benzoisoxazole-acetyl-azetidine fragment likely requires regioselective coupling. Lessons from 1,3-dipolar cycloadditions (e.g., nitrone or nitrile oxide reactions ) suggest:
- Using catalytic bases (e.g., DBU) to activate the acetyl group.
- Screening solvents (e.g., DMF for polar aprotic conditions vs. THF for milder reactivity).
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 60:40, R ~0.77 ).
Q. What experimental designs are appropriate for evaluating the compound’s biological activity while minimizing confounding variables?
Answer: Adopt a split-split-plot design :
- Main plots : Test concentrations (e.g., 1 nM–100 µM).
- Subplots : Biological replicates (e.g., cell lines or animal models).
- Sub-subplots : Time points (e.g., 24h, 48h). Include positive controls (e.g., known acetylcholinesterase inhibitors ) and normalize data to solvent-only baselines.
Methodological Notes
- Synthetic Reproducibility : Ensure intermediates like 2-(4-acetylphenyl)isoindoline-1,3-dione are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to >95% purity .
- Analytical Cross-Validation : Combine melting point analysis (e.g., 219–221°C ) with DSC to detect polymorphic variations.
- Environmental Fate : Apply OECD guidelines to assess biodegradation (e.g., closed-bottle tests) and bioaccumulation potential (log predictions via EPI Suite).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
